

Physical and chemical properties of 2'-Deoxyuridine-d2-1

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Compound of Interest

Compound Name: 2'-Deoxyuridine-d2-1

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A Comprehensive Technical Guide to 2'-Deoxyuridine-d2-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and applications of **2'-Deoxyuridine-d2-1**, a deuterated analogue of the naturally occurring nucleoside 2'-deoxyuridine. This document is intended to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and molecular biology who utilize stable isotope-labeled compounds.

Core Physical and Chemical Properties

2'-Deoxyuridine-d2-1, also known as 2'-deoxy-uridine-5,6-d2, is a synthetic, stable isotope-labeled version of 2'-deoxyuridine. The incorporation of two deuterium atoms at the 5 and 6 positions of the uracil base provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.^{[1][2]}

Quantitative Data Summary

The key physical and chemical properties of **2'-Deoxyuridine-d2-1** are summarized in the table below. For comparison, data for the non-deuterated 2'-Deoxyuridine are also included where available.

Property	2'-Deoxyuridine-d2-1	2'-Deoxyuridine
CAS Number	40632-23-3[1][2]	951-78-0[3][4]
Molecular Formula	C ₉ H ₁₀ D ₂ N ₂ O ₅ [1][2]	C ₉ H ₁₂ N ₂ O ₅ [3][4]
Molecular Weight	230.2 g/mol [1][2]	228.20 g/mol [3][4]
Appearance	Solid[1]	White or off-white powder[3][5]
Melting Point	Not explicitly stated for deuterated form	167-169 °C[3][6]
Boiling Point	Not explicitly stated for deuterated form	~370.01 °C (rough estimate)[5][6]
Solubility	DMF: 16 mg/mL DMSO: 10 mg/mL Ethanol: Slightly soluble PBS (pH 7.2): 5 mg/mL[1][7]	Water: 50 mg/mL DMSO: 10 mg/mL DMF: 16 mg/mL Ethanol: Partially soluble PBS (pH 7.2): 5 mg/mL[4][8][9][10]
Storage Temperature	-20°C[1][7]	-20°C[9][10]
Stability	≥ 4 years at -20°C[1]	≥ 2 years at -20°C[10]
Purity	≥99% deuterated forms (d ₁ -d ₂) [1]	≥98% or ≥98.5%[4][10]

Synthesis and Manufacturing

The synthesis of deuterated nucleosides like **2'-Deoxyuridine-d2-1** can be achieved through both chemical and enzymatic methods. While specific proprietary synthesis details are not publicly available, the general approaches are well-established in the scientific literature.

General Chemical Synthesis Approach

Chemical synthesis of deuterated pyrimidine nucleosides often involves the stereospecific reduction of a precursor molecule. For instance, a common strategy is the reduction of a 3'-keto nucleoside intermediate using a deuterated reducing agent, such as sodium

triacetoxyborodeuteride, to introduce deuterium at a specific position. The deuterated uracil base can be synthesized separately and then coupled to the deoxyribose sugar moiety.

General Enzymatic Synthesis Approach

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical synthesis. Nucleoside phosphorylases are enzymes that can catalyze the formation of nucleosides from a sugar-1-phosphate and a nucleobase. By using a deuterated uracil base in an enzymatic reaction with deoxyribose-1-phosphate, **2'-Deoxyuridine-d2-1** can be produced. This method benefits from the high stereospecificity of enzymes, resulting in a high yield of the desired product.

Experimental Protocols: Analytical Applications

The primary application of **2'-Deoxyuridine-d2-1** is as an internal standard for the accurate quantification of endogenous or administered 2'-deoxyuridine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of 2'-Deoxyuridine in Plasma and Urine by LC-MS/MS

This protocol outlines a general method for the analysis of 2'-deoxyuridine in plasma and urine, utilizing **2'-Deoxyuridine-d2-1** as an internal standard.

3.1.1. Sample Preparation

- Thaw plasma or urine samples on ice.
- To a 100 µL aliquot of the sample, add a known concentration of **2'-Deoxyuridine-d2-1** internal standard solution.
- Deproteinize the sample by adding 300 µL of ice-cold acetonitrile (or another suitable organic solvent like perchloric acid).
- Vortex the mixture vigorously for 1 minute.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small percentage of formic acid to improve ionization.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass transitions for both 2'-deoxyuridine and **2'-Deoxyuridine-d2-1** are monitored.
 - Example MRM transitions (actual values may vary depending on the instrument and ionization mode):
 - 2'-deoxyuridine: Precursor ion (e.g., $[M+H]^+$) → Product ion
 - **2'-Deoxyuridine-d2-1**: Precursor ion (e.g., $[M+H]^+$) → Product ion
 - Quantification: The concentration of 2'-deoxyuridine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration

curve prepared with known concentrations of 2'-deoxyuridine and a fixed concentration of the internal standard.

Biological Significance and Applications

While **2'-Deoxyuridine-d2-1** is primarily used as a research tool, understanding the biological context of its non-deuterated counterpart is crucial for its application.

Role in DNA Metabolism

2'-Deoxyuridine is a pyrimidine nucleoside that is a precursor in the synthesis of thymidylate, a necessary component of DNA. The metabolic pathway involves the phosphorylation of 2'-deoxyuridine to 2'-deoxyuridine monophosphate (dUMP), which is then converted to thymidine monophosphate (TMP) by the enzyme thymidylate synthase. This pathway is a key target for some anticancer drugs.



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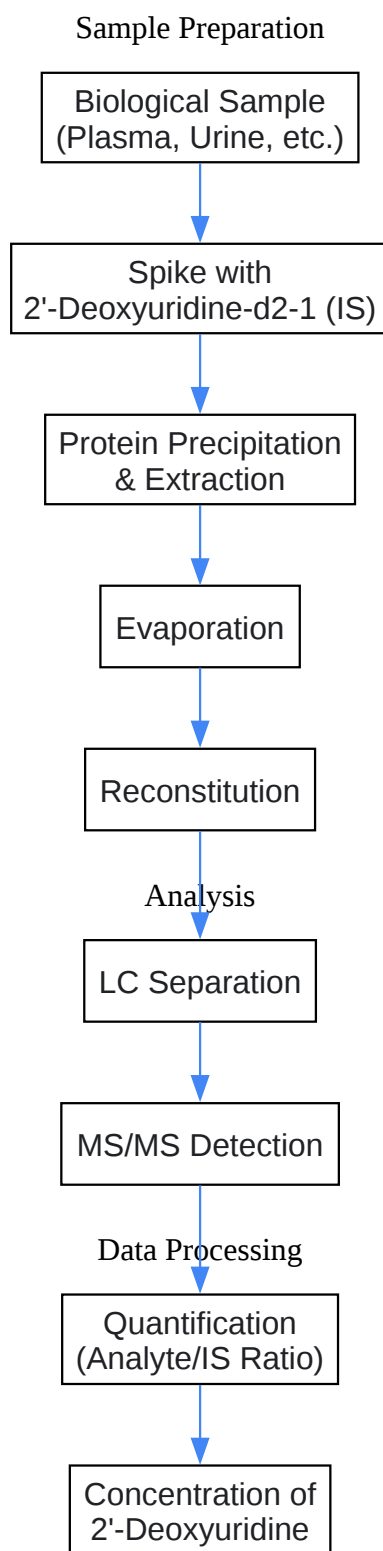
Caption: Metabolic pathway of 2'-Deoxyuridine to DNA.

The Kinetic Isotope Effect

The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can result in a slower rate for chemical reactions that involve the cleavage of this bond. In the context of drug development, this effect is sometimes exploited to slow down the metabolism of a drug, thereby increasing its half-life and therapeutic efficacy. While **2'-Deoxyuridine-d2-1** is primarily used as a stable, non-metabolically-altering internal standard, the potential for a KIE should be considered in any biological system where it might be subject to enzymatic processing.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for using **2'-Deoxyuridine-d2-1** as an internal standard in a quantitative bioanalytical assay.



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Caption: Workflow for quantification using an internal standard.

Conclusion

2'-Deoxyuridine-d2-1 is a valuable tool for researchers in the fields of drug development, clinical diagnostics, and metabolic research. Its primary utility as an internal standard in LC-MS/MS assays allows for the precise and accurate quantification of 2'-deoxyuridine in complex biological matrices. A thorough understanding of its physical and chemical properties, as well as the principles of its application, is essential for its effective use in scientific investigation.

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